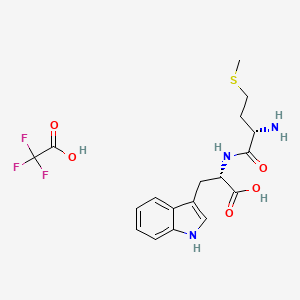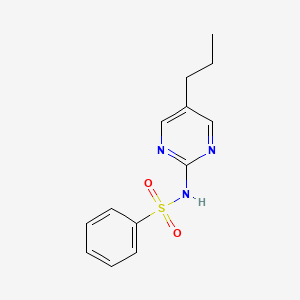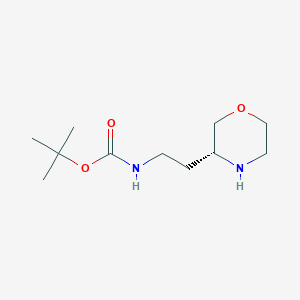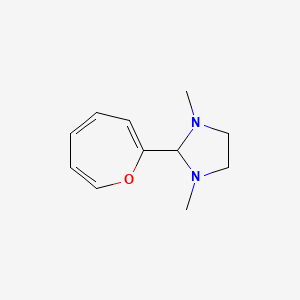
1-ethyl-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 and amino groups at positions 3 and 5 of the triazole ring. It has a molecular formula of C4H9N5 and a molecular weight of 127.15 g/mol .
Métodos De Preparación
The synthesis of 1-ethyl-1H-1,2,4-triazole-3,5-diamine can be achieved through various synthetic routes. One common method involves the reaction of ethyl hydrazine with cyanamide, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
1-Ethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions include various substituted triazoles and their derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-1H-1,2,4-triazole-3,5-diamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. As an inhibitor of DNA synthesis, it binds to specific sites on the DNA molecule, preventing the replication process. This action is crucial in its potential use as an antitumor agent, where it can inhibit the proliferation of cancer cells .
Comparación Con Compuestos Similares
1-Ethyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds such as:
1H-1,2,4-Triazole-3,5-diamine: Lacks the ethyl group at position 1, which may affect its reactivity and applications.
1-Acyl-1H-1,2,4-triazole-3,5-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C4H9N5 |
|---|---|
Peso molecular |
127.15 g/mol |
Nombre IUPAC |
1-ethyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C4H9N5/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3,(H4,5,6,7,8) |
Clave InChI |
GUSUKOLMBIDYKD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)









![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
